

Technical Guide: Synthesis and Properties of a Key Dasatinib Intermediate

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Compound of Interest

Compound Name: Dasatinib intermediate-1

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Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of this complex molecule involves several key intermediates. This technical guide focuses on a pivotal intermediate, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, providing an in-depth overview of its synthesis, properties, and role in the production of Dasatinib.

Core Intermediate Identification

While various compounds are involved in the synthesis of Dasatinib, a frequently cited and critical precursor is:

Chemical Name	CAS Number	Molecular Formula
2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide	302964-24-5	C ₁₁ H ₁₀ ClN ₃ OS

This intermediate serves as a foundational building block, and its efficient and high-purity synthesis is paramount to the overall success of the Dasatinib manufacturing process.[\[1\]](#)[\[2\]](#)

Synthetic Methodologies

Several synthetic routes for the preparation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide have been developed. Below are detailed protocols for two prominent methods.

Method 1: From (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This efficient method involves the chemoselective α -bromination of an acrylamide derivative followed by a one-pot cyclization with thiourea.^[3]

Experimental Protocol:

- Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:
 - To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly, maintaining the temperature.
 - The mixture is warmed to 20°C and stirred for 2 hours.
 - 1N Hydrochloric acid (115 mL) is added at 0-10°C.
 - The solution is diluted with water (310 mL) and concentrated under vacuum.
 - Toluene (275 mL) is added to the resulting slurry, stirred, and then cooled to 0°C for 1 hour.
 - The solid product is collected by vacuum filtration, washed with water, and dried to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
- Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:
 - To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), N-bromosuccinimide (4.08 g, 22.9 mmol) is added at -10 to 0°C.^[3]
 - The mixture is stirred for a specified period to complete the bromination.

- Thiourea is then added to the reaction mixture, and it is heated to induce ring closure.
- Upon completion of the reaction, the desired 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is isolated.

Quantitative Data:

Step	Product	Yield	Purity
1	(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide	73.6%	>99%
2	2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide	95%	>99%

Method 2: Multi-step Synthesis from 2-Aminothiazole-5-ethyl Formate

This route involves the protection of the amino group, followed by amidation and subsequent deprotection.

Experimental Protocol:

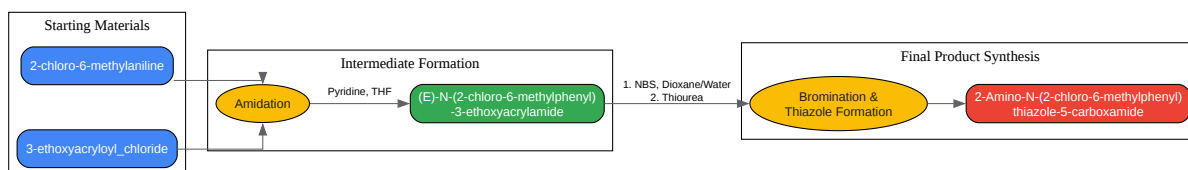
- Amino Protection: 2-aminothiazole-5-ethyl formate is reacted with a suitable protecting group, such as Carbobenzyloxy (Cbz), to yield the protected intermediate.
- Amidation: The carboxyl group of the protected intermediate is activated, for example with methanesulfonyl chloride, and then reacted with 2-chloro-6-methylaniline to form the amide bond.
- Deprotection: The protecting group is removed to yield the final product, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Quantitative Data (Example):

Step	Yield
Amino Protection (Cbz)	90%
Amidation	85%
Deprotection	-
Overall (from protected intermediate)	~76.5%

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway described in Method 1.



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Caption: Synthesis of **Dasatinib Intermediate-1** via Amidation and Cyclization.

Conclusion

The efficient synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a critical step in the overall production of Dasatinib. The methodologies presented in this guide offer high-yield pathways to this key intermediate. A thorough understanding of these synthetic routes, including reaction conditions and quantitative outcomes, is essential for researchers and professionals in the field of drug development and manufacturing. The choice of a specific synthetic pathway will depend on factors such as cost, scalability, and environmental impact.

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